2-(Trifluoromethyl)imidazo[1,2-a]pyrazine 2-(Trifluoromethyl)imidazo[1,2-a]pyrazine
Brand Name: Vulcanchem
CAS No.: 109113-96-4
VCID: VC20746078
InChI: InChI=1S/C7H4F3N3/c8-7(9,10)5-4-13-2-1-11-3-6(13)12-5/h1-4H
SMILES: C1=CN2C=C(N=C2C=N1)C(F)(F)F
Molecular Formula: C7H4F3N3
Molecular Weight: 187.12 g/mol

2-(Trifluoromethyl)imidazo[1,2-a]pyrazine

CAS No.: 109113-96-4

Cat. No.: VC20746078

Molecular Formula: C7H4F3N3

Molecular Weight: 187.12 g/mol

* For research use only. Not for human or veterinary use.

2-(Trifluoromethyl)imidazo[1,2-a]pyrazine - 109113-96-4

Specification

CAS No. 109113-96-4
Molecular Formula C7H4F3N3
Molecular Weight 187.12 g/mol
IUPAC Name 2-(trifluoromethyl)imidazo[1,2-a]pyrazine
Standard InChI InChI=1S/C7H4F3N3/c8-7(9,10)5-4-13-2-1-11-3-6(13)12-5/h1-4H
Standard InChI Key GZOZMIOBJGXNBA-UHFFFAOYSA-N
SMILES C1=CN2C=C(N=C2C=N1)C(F)(F)F
Canonical SMILES C1=CN2C=C(N=C2C=N1)C(F)(F)F

Introduction

Basic Identification and Structure

2-(Trifluoromethyl)imidazo[1,2-a]pyrazine is a heterocyclic compound characterized by an imidazo[1,2-a]pyrazine scaffold with a trifluoromethyl (-CF3) group at position 2. The compound is also known systematically as 2-(trifluoromethyl)imidazo[1,2-a]pyrazine . Its structural backbone consists of a fused ring system comprising an imidazole and a pyrazine ring, creating a bicyclic heterocyclic system. The trifluoromethyl group adds significant electronic and steric effects to the molecule, influencing its physical and chemical behavior.

The compound has a CAS registry number of 109113-96-4, which serves as its unique identifier in chemical databases and literature . This identifier is crucial for unambiguous reference to this specific compound in research and industrial contexts, distinguishing it from structurally similar derivatives.

Molecular Representation

The molecular formula of 2-(Trifluoromethyl)imidazo[1,2-a]pyrazine is C₇H₄F₃N₃, indicating the presence of 7 carbon atoms, 4 hydrogen atoms, 3 fluorine atoms, and 3 nitrogen atoms in its structure . Its molecular weight is calculated as 187.122 g/mol, placing it in the category of small molecular weight compounds, which often exhibit favorable drug-like properties.

The compound can be represented in various chemical notation systems:

  • SMILES: FC(F)(F)c1nc2cnccn2c1

  • InChI: InChI=1S/C7H4F3N3/c8-7(9,10)5-4-13-2-1-11-3-6(13)12-5/h1-4H

  • InChIKey: GZOZMIOBJGXNBA-UHFFFAOYSA-N

Physical and Chemical Properties

2-(Trifluoromethyl)imidazo[1,2-a]pyrazine exhibits distinctive physical and chemical properties that influence its behavior in various applications. These properties are summarized in Table 1, providing a comprehensive overview of its characteristics.

Table 1: Physical and Chemical Properties of 2-(Trifluoromethyl)imidazo[1,2-a]pyrazine

PropertyValueUnit
Molecular Weight187.122g/mol
LogP (ACD)0.43-
Rule of 5 Violations0-
LogD (pH 5.5)0.43-
Bioconcentration Factor (pH 5.5)1.25-
Soil Organic Carbon-Water Partitioning Coefficient (pH 5.5)40.81-
Hydrogen Bond Acceptors3-
Hydrogen Bond Donors0-
Freely Rotating Bonds0-
Polar Surface Area30.19Ų
Index of Refraction1.565-
Molar Refractivity39.91cm³
Molar Volume122.5cm³
Surface Tension37.9dyne/cm
Density1.52g/cm³

These properties indicate that 2-(Trifluoromethyl)imidazo[1,2-a]pyrazine has moderate lipophilicity (LogP of 0.43), which suggests a balance between hydrophilic and lipophilic characteristics . This property is particularly important for pharmaceutical applications, as it influences membrane permeability and absorption. The compound satisfies Lipinski's Rule of 5 for drug-likeness, having no violations, which suggests potential suitability as a drug candidate .

Synthesis Methods

Alternative Synthetic Approaches

Research on related imidazo-fused heterocycles suggests alternative synthetic pathways that might be adapted for 2-(Trifluoromethyl)imidazo[1,2-a]pyrazine synthesis. One promising approach involves triflic anhydride-mediated reactions, as demonstrated for imidazo[1,2-a]pyridines .

This method involves the treatment of 2H-azirines with triflic anhydride (Tf₂O) to form an electrophilic 1-trifloyl-aziridin-2-yl triflate species. When reacted in situ with 2-halopyridines, this generates transient pyridinium salts, which can be treated with triethylamine (Et₃N) to form C3-substituted imidazo[1,2-a]pyridines . This approach could potentially be modified for pyrazine substrates to synthesize the target compound.

Another synthetic strategy involves bicyclic ring formation followed by functionalization, as demonstrated in the synthesis of imidazo[1,2-b]pyridazin-3-yl acetamide derivatives. This process typically involves steps such as "bicyclic imidazo-pyridazine ring formation, halogenation, cyanation, hydrolysis, peptide coupling, and Buchwald reaction" . These methodologies could provide a foundation for developing efficient synthetic routes to 2-(Trifluoromethyl)imidazo[1,2-a]pyrazine.

Biological Activities and Applications

Structure-Activity Relationships

The biological activity of imidazo-fused heterocycles appears to be influenced by the nature and position of substituents. For instance, in imidazo[1,2-b]pyridazin-3-yl acetamide derivatives, compounds containing a cyclopentyl ring showed enhanced activity compared to those with higher or lower carbon analogues .

In the case of 2-(Trifluoromethyl)imidazo[1,2-a]pyrazine, the trifluoromethyl group at position 2 may confer specific interactions with biological targets. The absence of hydrogen bond donors (as indicated by the physical properties data) combined with three hydrogen bond acceptors suggests a particular binding profile with potential biological targets .

Research Developments and Future Directions

Current State of Research

Current research on imidazo-fused heterocycles is primarily focused on their potential as pharmaceutical agents. The development of novel synthetic routes to access these compounds efficiently and the exploration of their biological activities represent active areas of investigation.

The discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 inhibitors highlights the potential of imidazo-fused heterocycles in targeting kinases involved in cancer progression . These compounds have shown promise in addressing resistance mechanisms in kinase inhibitor therapy, particularly for acute myeloid leukemia.

Future Research Directions

Several potential avenues for future research on 2-(Trifluoromethyl)imidazo[1,2-a]pyrazine can be identified:

  • Development of efficient, scalable synthetic routes specifically optimized for this compound

  • Comprehensive evaluation of its biological activities, particularly in relation to kinase inhibition

  • Investigation of its potential as a scaffold for developing targeted therapeutics

  • Exploration of structure-activity relationships through the synthesis and testing of analogues with modifications at various positions of the imidazo[1,2-a]pyrazine core

  • Studies on its pharmacokinetic properties and metabolic fate, leveraging the metabolic stability conferred by the trifluoromethyl group

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator